methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC17506866
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C7H11N3O2/c1-5-6(8)3-10(9-5)4-7(11)12-2/h3H,4,8H2,1-2H3 |
| Standard InChI Key | LINWTABTUUDLFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1N)CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is defined by the systematic IUPAC name methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate. Its molecular structure (Figure 1) consists of:
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A pyrazole core with nitrogen atoms at positions 1 and 2.
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A methyl ester group (-COOCH₃) at position 2.
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An amino group (-NH₂) at position 4.
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A methyl substituent (-CH₃) at position 3.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | Methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate |
| VCID | VC17506866 |
The ester moiety enhances solubility in organic solvents, while the amino group facilitates hydrogen bonding, critical for interactions with biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves multi-step reactions, including:
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Cyclization: Formation of the pyrazole ring from hydrazine derivatives and β-keto esters.
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Functionalization: Introduction of the methyl ester and amino groups via alkylation or condensation reactions.
Common reagents include:
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Potassium permanganate for oxidation.
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Sodium borohydride for reduction.
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Halogens or alkyl halides for substitution reactions.
Table 2: Representative Synthetic Conditions
| Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Alkylation | Methyl bromoacetate, DMF, 80–100°C | 4-Amino-3-methylpyrazole |
| Cyclization | Hydrazine hydrate, ethanol, reflux | β-Keto ester derivative |
Industrial-scale production may employ continuous flow reactors to improve yield and purity.
| Target Class | Example | Potential Application |
|---|---|---|
| Enzymes | Cyclooxygenase-2 | Anti-inflammatory agents |
| Kinases | Tyrosine kinase | Anticancer therapies |
| Microbial proteins | Dihydrofolate reductase | Antimicrobial agents |
While direct studies on this compound are scarce, analogous pyrazole derivatives demonstrate anticancer, anti-inflammatory, and antimicrobial activities.
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for:
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Prodrugs: Ester hydrolysis could release active metabolites targeting inflammatory pathways.
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Small-molecule inhibitors: Structural modifications may enhance selectivity for kinases involved in cancer progression.
Agrochemical Innovations
Pyrazole derivatives are widely used in pesticides due to their stability and bioactivity. Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate could be functionalized to develop herbicides with improved environmental profiles.
Comparative Analysis with Related Pyrazole Derivatives
Structural Analogues
Table 4: Structural and Functional Comparisons
| Compound | Substituents | Key Differences |
|---|---|---|
| Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate | Ethyl ester, 5-methyl | Altered steric hindrance |
| Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | No 3-methyl group | Reduced hydrophobic interactions |
The 3-methyl group in methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate enhances lipophilicity, potentially improving membrane permeability compared to analogues.
Future Research Directions
Priority Areas
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Synthetic Optimization: Develop greener protocols using biocatalysts or microwave-assisted synthesis.
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Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and pharmacokinetics in vitro.
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Computational Modeling: Predict binding affinities for targets like EGFR or COX-2 using molecular docking.
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